4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its trifluorophenyl and phenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the substituents. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Introduction of Substituents: The phenyl and trifluorophenyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Inhibiting or activating specific biochemical pathways.
Modulation of Cellular Processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-phenyl-1,3-thiazol-2-amine: Lacks the trifluorophenyl group.
5-phenyl-1,3-thiazol-2-amine: Lacks both the methyl and trifluorophenyl groups.
4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine: Has a trifluoromethyl group instead of a trifluorophenyl group.
Uniqueness
The presence of the trifluorophenyl group in 4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H11F3N2S |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11F3N2S/c1-9-15(10-5-3-2-4-6-10)22-16(20-9)21-12-8-7-11(17)13(18)14(12)19/h2-8H,1H3,(H,20,21) |
InChI Key |
SXPBCMHKKQFJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C(=C(C=C2)F)F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.